N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

Description

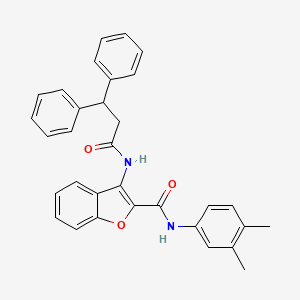

N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a central benzofuran ring substituted with a 3,3-diphenylpropanamide group at the 3-position and a 3,4-dimethylphenylcarboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2O3/c1-21-17-18-25(19-22(21)2)33-32(36)31-30(26-15-9-10-16-28(26)37-31)34-29(35)20-27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-19,27H,20H2,1-2H3,(H,33,36)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMOZABAXFRMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,3-Diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888451-16-9)

- Structure : Differs in the substitution at the phenylcarboxamide group (2-ethoxyphenyl vs. 3,4-dimethylphenyl).

- Molecular Weight : 504.58 g/mol (C₃₂H₂₈N₂O₄).

- Key Features: The ethoxy group at the 2-position may enhance lipophilicity compared to the methyl groups in the target compound. No bioactivity data are provided, but its commercial availability suggests utility in research or industrial applications.

N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS: 887895-87-6)

- Structure : Substituted with a 4-chlorophenyl group instead of 3,4-dimethylphenyl.

- Molecular Weight : 495.97 g/mol (C₃₀H₂₃ClN₂O₃).

- Limited data preclude direct activity comparisons, but chlorinated aryl groups are common in agrochemicals (e.g., cyprofuram in ).

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)

- Structure : Shares a carboxamide backbone but lacks the benzofuran core.

- Key Features :

Structural and Functional Implications of Substituent Variations

Substituent Effects on Physicochemical Properties

- Lipophilicity :

Hypothetical Bioactivity Trends

- Agrochemical Potential: Analogs with chlorinated aryl groups (e.g., cyprofuram in ) are used as fungicides, suggesting the 4-chlorophenyl variant may share similar applications.

- Pharmacological Applications :

- Benzofuran carboxamides are explored as kinase inhibitors or anti-inflammatory agents. The dimethylphenyl group in the target compound could enhance metabolic stability over ethoxy or chloro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.